molecular formula C26H28N4O4S B11650879 (6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B11650879
M. Wt: 492.6 g/mol
InChI Key: UVADSSXPLAEGAU-ZKWSLEOOSA-N
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Description

(6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one: is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyrimidine precursors, followed by their fusion under specific conditions. Key steps include:

    Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.

    Formation of Pyrimidine Ring: This involves the condensation of suitable amidines with β-diketones.

    Fusion of Rings: The thiadiazole and pyrimidine rings are fused using a cyclization reaction, often under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethoxy, methylphenoxy, and other substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and ethoxy groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting properties such as antimicrobial or anticancer activity. Research is ongoing to explore its interactions with biological targets.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific enzymes or receptors could make it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one apart is its complex fused ring system and diverse substituents, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O4S/c1-4-8-23-29-30-24(27)19(25(31)28-26(30)35-23)15-18-11-12-21(22(16-18)32-5-2)34-14-13-33-20-10-7-6-9-17(20)3/h6-7,9-12,15-16,27H,4-5,8,13-14H2,1-3H3/b19-15-,27-24?

InChI Key

UVADSSXPLAEGAU-ZKWSLEOOSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OCC)C(=O)N=C2S1

Origin of Product

United States

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